molecular formula C10H8N2O5 B12961929 Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate

Cat. No.: B12961929
M. Wt: 236.18 g/mol
InChI Key: KTQDSNCJFRCUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C10H8N2O5 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-hydroxybenzoate followed by the introduction of a cyano group through a substitution reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and cyanide salts for the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ethyl 4-cyano-5-oxo-2-nitrobenzoate.

    Reduction: Formation of ethyl 4-cyano-5-hydroxy-2-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group may also play a role in modulating the compound’s biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-nitrobenzoate
  • Ethyl 4-cyano-2-nitrobenzoate
  • Ethyl 4-cyano-5-aminobenzoate

Uniqueness

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate is unique due to the presence of both a cyano group and a nitro group on the benzoate ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

ethyl 4-cyano-5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C10H8N2O5/c1-2-17-10(14)7-4-9(13)6(5-11)3-8(7)12(15)16/h3-4,13H,2H2,1H3

InChI Key

KTQDSNCJFRCUJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.